molecular formula C13H13Cl3N2 B5523598 (2,6-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride

(2,6-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride

Cat. No. B5523598
M. Wt: 303.6 g/mol
InChI Key: FJSZBVUABHYUQA-UHFFFAOYSA-N
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Description

"(2,6-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride" is a chemical compound that likely exhibits specific pharmacological or chemical properties, contributing to its study and application in various scientific fields. While the exact details of its introduction into scientific research are not readily available, compounds with similar structures have been extensively studied for their unique chemical behaviors, molecular interactions, and potential applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, including functionalization, protection-deprotection of functional groups, and the use of specific reagents to introduce or modify certain structural features. For example, the synthesis of pyridine and pyrrolidine derivatives involves strategic cyclization reactions, amination, and substitution processes to achieve the desired molecular architecture (Goto et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide insight into the arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule. For instance, Schiff bases exhibit tautomerism, a property that can significantly influence the chemical reactivity and interactions of a compound (Nazır et al., 2000).

Chemical Reactions and Properties

Chemical properties of a compound are largely determined by its functional groups and molecular structure. Reactivity towards nucleophiles, electrophiles, and other reagents, as well as stability under various conditions, are key aspects of chemical properties. For example, the reactivity of pyridine derivatives towards nucleophiles and their participation in multicomponent reactions highlight the versatility of these compounds in organic synthesis (Ranjbar‐Karimi et al., 2014).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for the practical application of chemical compounds. These properties influence how a compound can be processed, purified, and applied in different contexts. The crystal structure, for example, can reveal the potential for hydrogen bonding and other intermolecular interactions that affect the compound's solubility and stability (Che et al., 1994).

Scientific Research Applications

Intramolecular Hydrogen Bonding and Tautomerism

Research on Schiff bases related to (2,6-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride, such as N-(2-pyridil)-salicylidene and N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, has provided insights into intramolecular hydrogen bonding and tautomerism. These compounds demonstrate a tautomeric equilibrium in various solvents, which is crucial for understanding chemical reactivity and stability (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Schiff base compounds, including those structurally similar to (2,6-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride, have been studied for their effectiveness in inhibiting mild steel corrosion in hydrochloric acid. These findings suggest potential applications in protecting industrial materials from corrosion, with the efficiency varying based on the functional groups attached to the benzene ring (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Photoredox Catalysis

The compound and its analogs have been explored in metal-free photoredox catalysis for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This research opens up new pathways for synthesizing complex molecules without the need for metal catalysts, highlighting the role of redox-activated primary amine derivatives in organic synthesis (Ociepa, Turkowska, & Gryko, 2018).

Ligand Substitution Reactions

Studies have also focused on the kinetics and mechanism of ligand substitution reactions in metal complexes, which are essential for understanding the reactivity and potential applications of these compounds in catalysis and material science. The research provides insights into how these complexes interact with various nucleophiles, which is critical for designing catalysts and other functional materials (Asali, El‐khateeb, Foudeh, & Abul‐Futouh, 2017).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. For example, dichlorobenzyl alcohol, a compound with a similar dichlorobenzyl group, is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Safety and Hazards

The safety and hazards of a compound depend on its structure and the context in which it is used. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2.ClH/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10;/h1-7,17H,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSZBVUABHYUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCC2=CN=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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